![molecular formula C18H17N3O2 B5759246 N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide](/img/structure/B5759246.png)
N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzamides like N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide are typically synthesized through acylation reactions of the corresponding amines with benzoyl derivatives. While there isn't direct information on the synthesis of N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide, related structures have been synthesized using methods such as the Bischler-Napieralski reaction, which involves the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under specific conditions to form various intermediate and final products (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide, can be elucidated through techniques such as X-ray crystallography. Studies on similar compounds have established their molecular configurations, demonstrating the typical planar structures of benzamides and their substituents (Sączewski, Gdaniec, & Brzozowski, 2006).
Chemical Reactions and Properties
Benzamide compounds can participate in various chemical reactions, including cyclization, rearrangement, and nucleophilic substitution, depending on their specific functional groups. For instance, benzoyl cyanide derivatives have been shown to rearrange under certain conditions, which may be relevant for understanding the reactivity of the cyano group in N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide (J. Sączewski et al., 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. While direct data for N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide is not available, studies on related benzamide compounds can provide insights into expected physical properties based on their structural similarities (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of N-(4-cyanophenyl)-4-(isobutyrylamino)benzamide, can be inferred from related research on benzamides and their functional groups. The presence of the cyano and isobutyrylamino groups can impact the electron distribution within the molecule, influencing its chemical behavior. However, specific studies detailing these properties for this compound are not available, but similar structures offer a basis for understanding (Oku, Nakaoji, Kadono, & Imai, 1979).
properties
IUPAC Name |
N-(4-cyanophenyl)-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)17(22)20-16-9-5-14(6-10-16)18(23)21-15-7-3-13(11-19)4-8-15/h3-10,12H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESFOHPXBLYISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.